
Sodiumaluminumphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodiumaluminumphosphate is a compound known for its diverse applications in various fields, including medicine, cosmetics, and industrial processes. It is primarily recognized for its role as a hybrid skin booster, combining high molecular weight hyaluronic acid, low molecular weight hyaluronic acid, succinic acid, tranexamic acid, peptides, and polydeoxyribonucleotide (PDRN) to deliver multiple skin benefits .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Sodiumaluminumphosphate involves the synthesis of its individual components, followed by their combination in specific ratios. The high molecular weight hyaluronic acid and low molecular weight hyaluronic acid are synthesized through bacterial fermentation processes. Succinic acid is typically produced via the hydrogenation of maleic acid or maleic anhydride. Tranexamic acid is synthesized through the reduction of 4-(aminomethyl)cyclohexanecarboxylic acid. Peptides are synthesized using solid-phase peptide synthesis, and PDRN is extracted from salmon sperm DNA.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation for hyaluronic acid, followed by purification and combination with other components under sterile conditions. The final product is formulated into a gel or injectable solution, ensuring stability and efficacy.
Análisis De Reacciones Químicas
Types of Reactions: Sodiumaluminumphosphate undergoes various chemical reactions, including:
Oxidation: The hyaluronic acid component can undergo oxidation, leading to the formation of reactive oxygen species.
Reduction: Succinic acid can be reduced to butanediol under specific conditions.
Substitution: Tranexamic acid can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Catalytic hydrogenation using palladium or nickel catalysts.
Substitution: Strong nucleophiles such as sodium hydroxide or potassium hydroxide.
Major Products Formed:
Oxidation: Reactive oxygen species and degraded hyaluronic acid.
Reduction: Butanediol from succinic acid.
Substitution: Various substituted derivatives of tranexamic acid.
Aplicaciones Científicas De Investigación
Sodiumaluminumphosphate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying hybrid formulations and their stability.
Biology: Investigated for its effects on cellular regeneration and anti-inflammatory properties.
Medicine: Applied in dermatology for skin rejuvenation, treatment of hyperpigmentation, and anti-aging effects.
Industry: Utilized in the cosmetic industry for its hydrating and skin-boosting properties.
Mecanismo De Acción
Sodiumaluminumphosphate exerts its effects through multiple mechanisms:
Hyaluronic Acid: Provides hydration and promotes collagen synthesis.
Succinic Acid: Acts as an antioxidant, reducing free radicals and stimulating metabolic processes.
Tranexamic Acid: Inhibits melanin synthesis, reducing hyperpigmentation.
Peptides: Promote cellular regeneration and repair.
PDRN: Enhances DNA repair and cellular turnover.
Comparación Con Compuestos Similares
Sodiumaluminumphosphate is unique due to its combination of multiple active ingredients, each contributing to its overall efficacy. Similar compounds include:
Pure Hyaluronic Acid: Provides hydration but lacks the additional benefits of succinic acid and peptides.
Succinic Acid Alone: Offers antioxidant properties but does not provide the hydrating effects of hyaluronic acid.
Tranexamic Acid Alone: Effective for hyperpigmentation but does not offer the comprehensive skin benefits of this compound.
This compound stands out due to its synergistic formulation, offering a broader range of benefits compared to its individual components.
Propiedades
Número CAS |
55671-94-8 |
|---|---|
Fórmula molecular |
AlNa3O8P2 |
Peso molecular |
285.89 g/mol |
Nombre IUPAC |
aluminum;trisodium;diphosphate |
InChI |
InChI=1S/Al.3Na.2H3O4P/c;;;;2*1-5(2,3)4/h;;;;2*(H3,1,2,3,4)/q+3;3*+1;;/p-6 |
Clave InChI |
ZQKXOSJYJMDROL-UHFFFAOYSA-H |
SMILES |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Al+3] |
SMILES canónico |
[O-]P(=O)([O-])[O-].[O-]P(=O)([O-])[O-].[Na+].[Na+].[Na+].[Al+3] |
| 55671-94-8 | |
Sinónimos |
aluminum sodium phosphate Levair sodium aluminum phosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(1-Piperidinyl)-1,3-benzothiazol-6-yl]-[4-(2-pyridinyl)-1-piperazinyl]methanone](/img/structure/B1238071.png)
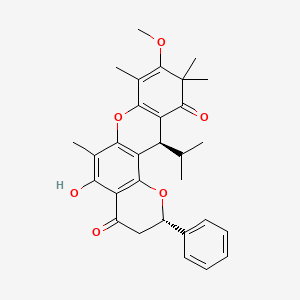
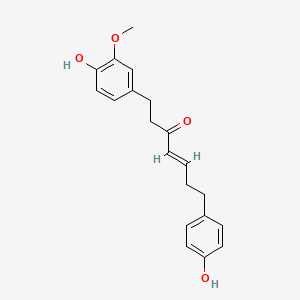
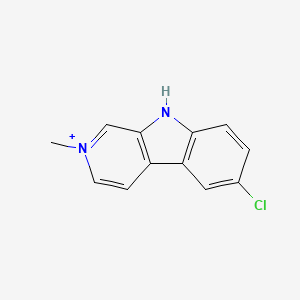
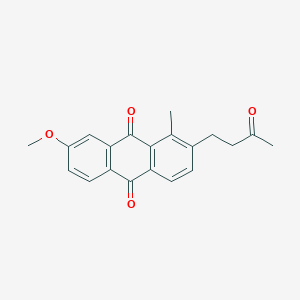

![1,3-dimethyl-9H-pyrido[3,4-b]indole](/img/structure/B1238082.png)
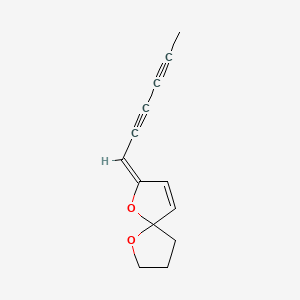

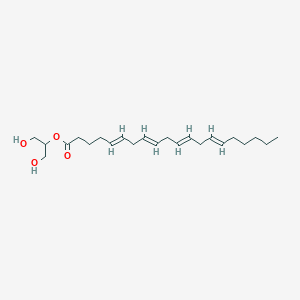
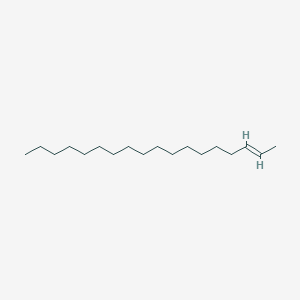
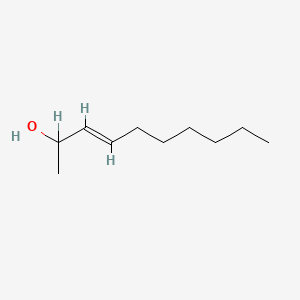
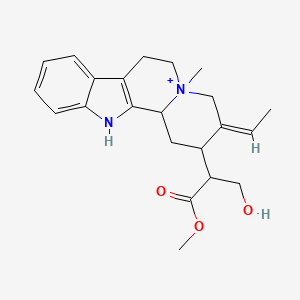
![(2E)-3-[(3,4-dimethylphenyl)amino]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B1238092.png)
